molecular formula C22H18BiFO4 B12581175 Dimethyl 2,2'-[(4-fluorophenyl)bismuthanediyl]dibenzoate CAS No. 634616-52-7

Dimethyl 2,2'-[(4-fluorophenyl)bismuthanediyl]dibenzoate

Cat. No.: B12581175
CAS No.: 634616-52-7
M. Wt: 574.4 g/mol
InChI Key: RUIAHDBDLGTKQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 2,2’-[(4-fluorophenyl)bismuthanediyl]dibenzoate is an organobismuth compound characterized by the presence of a bismuth atom bonded to a 4-fluorophenyl group and two dibenzoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 2,2’-[(4-fluorophenyl)bismuthanediyl]dibenzoate typically involves the reaction of 4-(di(1H-pyrrole-2-yl)methyl)benzoate with 2,6-difluorobenzaldehyde in the presence of boron trifluoride etherate as a catalyst. The reaction is carried out in dichloromethane under a nitrogen atmosphere and stirred at room temperature for one hour .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2,2’-[(4-fluorophenyl)bismuthanediyl]dibenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form bismuth(V) derivatives.

    Reduction: Reduction reactions can convert the bismuth(III) center to bismuth(I) or bismuth(0).

    Substitution: The fluorophenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield bismuth(V) compounds, while reduction can produce bismuth(I) or bismuth(0) species.

Scientific Research Applications

Dimethyl 2,2’-[(4-fluorophenyl)bismuthanediyl]dibenzoate has several applications in scientific research:

Mechanism of Action

The mechanism by which dimethyl 2,2’-[(4-fluorophenyl)bismuthanediyl]dibenzoate exerts its effects involves interactions with molecular targets such as enzymes and proteins. The bismuth center can coordinate with various biological molecules, potentially altering their function and activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 2,2’-[(4-hydroxyphenyl)bismuthanediyl]dibenzoate
  • Dimethyl 2,2’-[(4-methylphenyl)bismuthanediyl]dibenzoate
  • Dimethyl 2,2’-[(4-chlorophenyl)bismuthanediyl]dibenzoate

Uniqueness

Dimethyl 2,2’-[(4-fluorophenyl)bismuthanediyl]dibenzoate is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific reactivity or interaction with biological molecules is desired .

Properties

CAS No.

634616-52-7

Molecular Formula

C22H18BiFO4

Molecular Weight

574.4 g/mol

IUPAC Name

methyl 2-[(4-fluorophenyl)-(2-methoxycarbonylphenyl)bismuthanyl]benzoate

InChI

InChI=1S/2C8H7O2.C6H4F.Bi/c2*1-10-8(9)7-5-3-2-4-6-7;7-6-4-2-1-3-5-6;/h2*2-5H,1H3;2-5H;

InChI Key

RUIAHDBDLGTKQQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1[Bi](C2=CC=C(C=C2)F)C3=CC=CC=C3C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.